molecular formula C8H12N4O2S2 B13442218 Famotidine-13C,d4 Acid Impurity

Famotidine-13C,d4 Acid Impurity

Cat. No.: B13442218
M. Wt: 265.4 g/mol
InChI Key: JEGZXDCDUSGFSB-VKKAIXRESA-N
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Description

Famotidine-13C,d4 Acid Impurity is a labeled impurity of famotidine, a histamine H2-receptor antagonist. Famotidine is widely used in the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. The labeled impurity, this compound, is used in analytical studies to trace and quantify the presence of famotidine and its degradation products in pharmaceutical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Famotidine-13C,d4 Acid Impurity involves the incorporation of isotopically labeled carbon (13C) and deuterium (d4) into the famotidine molecule. The synthetic route typically starts with the labeled precursors, which are subjected to a series of chemical reactions to form the final impurity. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the incorporation of the isotopic labels without altering the chemical structure of the impurity.

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to maintain the purity and isotopic enrichment of the compound. The process involves large-scale synthesis using high-purity labeled precursors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the impurity from other reaction by-products. Quality control measures are implemented to ensure the consistency and reliability of the impurity for analytical applications.

Chemical Reactions Analysis

Types of Reactions

Famotidine-13C,d4 Acid Impurity undergoes various chemical reactions, including:

    Oxidation: The impurity can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the impurity back to its parent compound or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are analyzed to understand the stability and degradation pathways of the compound.

Mechanism of Action

Famotidine-13C,d4 Acid Impurity, like its parent compound famotidine, acts as a histamine H2-receptor antagonist. It competitively inhibits the action of histamine on the H2 receptors of the gastric parietal cells, thereby reducing gastric acid secretion. This mechanism involves blocking the activation of proton pumps that secrete acid into the stomach lumen .

Properties

Molecular Formula

C8H12N4O2S2

Molecular Weight

265.4 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](113C)propanoic acid

InChI

InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)/i1D2,2D2,6+1

InChI Key

JEGZXDCDUSGFSB-VKKAIXRESA-N

Isomeric SMILES

[2H]C([2H])([13C](=O)O)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O

Origin of Product

United States

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